4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a methoxy group, a phenylmorpholino moiety, and a butyl chain attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves the following steps:
Formation of the phenylmorpholino moiety: This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions.
Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butylating agent to introduce the butyl chain.
Sulfonamide formation: Finally, the methoxybenzenesulfonyl chloride is reacted with the phenylmorpholino-butyl intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-formyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Formation of 4-substituted-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide derivatives.
Scientific Research Applications
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamides.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylmorpholino moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-(4-morpholinyl)phenyl)benzenesulfonamide
- 4-methoxy-N-(4-(2-phenylethynyl)butyl)benzenesulfonamide
- 4-methoxy-N-(4-(2-phenylpiperidinyl)butyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to the presence of the phenylmorpholino moiety, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
IUPAC Name |
4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-19-9-11-20(12-10-19)28(24,25)22-13-5-6-14-23-15-16-27-21(17-23)18-7-3-2-4-8-18/h2-4,7-12,21-22H,5-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXNTKPYKSNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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